In Vivo Potency Superiority: Dantrolene Demonstrates 2-Fold Higher In Vivo Muscle Relaxant Potency Compared to Azumolene
In anesthetized, curarized rat gastrocnemius muscle preparations, dantrolene demonstrated approximately twice the in vivo potency of azumolene when administered via intravenous, intraperitoneal, or intraduodenal routes [1]. Both drugs were equipotent in vitro, indicating that the in vivo advantage of dantrolene stems from favorable pharmacokinetic or distribution properties not captured by isolated tissue assays [1].
| Evidence Dimension | In vivo muscle relaxant potency |
|---|---|
| Target Compound Data | Dantrolene: ED50 values dependent on route; approximately 2-fold more potent than azumolene across all tested routes |
| Comparator Or Baseline | Azumolene: ED50 values dependent on route; approximately 2-fold less potent than dantrolene across all tested routes |
| Quantified Difference | Dantrolene is ~2x more potent in vivo |
| Conditions | Anesthetized, curarized rat gastrocnemius muscle; i.v., i.p., and i.d. routes |
Why This Matters
For in vivo research applications and clinical procurement, dantrolene's higher potency enables lower dosing, reducing potential off-target effects and cost-per-effective-dose compared to azumolene.
- [1] Dhillon DS, Pong SF, Moorehead TJ. A comparison of the potency and specificity of the direct muscle relaxant activity of azumolene and dantrolene. Drug Development Research. 1992;25(2):161-169. View Source
